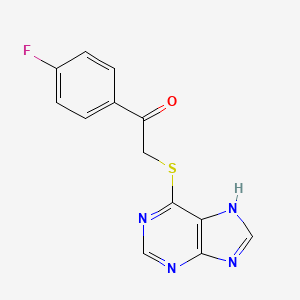

1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone

Description

1-(4-Fluorophenyl)-2-(9H-Purin-6-ylsulfanyl)ethanone is a synthetic organic compound featuring a fluorophenyl group linked to an ethanone moiety, which is further substituted with a purine-derived sulfanyl group.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAGACFFCCSNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl derivative through halogenation reactions.

Coupling with Purinylsulfanyl Group: The fluorophenyl intermediate is then coupled with a purinylsulfanyl group using nucleophilic substitution reactions.

Final Assembly: The final step involves the formation of the ethanone linkage through condensation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the purinylsulfanyl moiety can interact with specific active sites. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone, differing primarily in heterocyclic cores or substituent groups:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Heterocyclic Core: The target compound’s purine core differentiates it from triazole () or pyrimidine () analogs. Triazole-based compounds () often exhibit antimicrobial activity due to their ability to disrupt microbial enzyme function .

Substituent Effects :

- The 4-fluorophenyl group is conserved across multiple analogs, enhancing lipophilicity and membrane permeability .

- Sulfur-containing groups (e.g., sulfanyl, sulfonyl) influence electronic properties and binding affinity. For example, the sulfonyl group in ’s compound may enhance stability and solubility , while the purine-sulfanyl group in the target compound could facilitate nucleophilic interactions .

Dihydropyrimidine derivatives () are known for calcium channel blockade, but the sulfanylidene modification may redirect activity toward redox modulation .

Biological Activity

1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a purinyl sulfanyl moiety, which contribute to its unique pharmacological properties. Its molecular formula is , indicating the presence of fluorine, sulfur, and nitrogen in its structure.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that compounds with purine-like structures can inhibit key enzymes involved in nucleotide metabolism, potentially affecting cell proliferation.

- Antiviral Properties : Research indicates that similar compounds may interfere with viral replication by targeting nucleotide biosynthesis pathways, particularly in viruses that rely on host cellular machinery for replication.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Case Study 1: Antiviral Activity

In a study investigating the antiviral potential of purine derivatives, this compound exhibited significant inhibition against Hepatitis E Virus (HEV). The mechanism involved the depletion of purine nucleotides, crucial for viral replication. This suggests that the compound could be a candidate for further development as an antiviral agent.

Case Study 2: Cytotoxic Effects in Cancer Cells

A series of experiments evaluated the cytotoxic effects of this compound on A431 vulvar carcinoma cells. Results indicated that the compound significantly inhibited cell proliferation at low concentrations, demonstrating its potential as an anticancer agent. The cytotoxicity was linked to its ability to disrupt cellular metabolism by inhibiting key enzymatic pathways involved in nucleotide synthesis.

Research Findings

Recent findings highlight the diverse biological activities associated with this compound:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, warranting further investigation into its efficacy against various pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.